molecular formula C14H12ClN3 B1451773 7-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 1144449-18-2

7-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B1451773
CAS No.: 1144449-18-2
M. Wt: 257.72 g/mol
InChI Key: JOISBKFSEWNWGJ-UHFFFAOYSA-N
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Description

7-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. The presence of a chloro substituent and methyl groups can be introduced through selective halogenation and alkylation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, microwave-assisted synthesis has been reported to improve reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazolo[1,5-a]pyrimidines .

Mechanism of Action

The mechanism of action of 7-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression. This action can lead to the selective targeting of tumor cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its chloro and methyl groups contribute to its reactivity and potential as a pharmacologically active compound .

Biological Activity

7-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of oncology and infectious disease treatment. This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Antimycobacterial Activity

Recent studies have identified pyrazolo[1,5-a]pyrimidines as potent inhibitors of mycobacterial ATP synthase, particularly against Mycobacterium tuberculosis (M.tb). In a synthesis and structure–activity relationship study involving various derivatives, certain compounds demonstrated significant in vitro growth inhibition of M.tb. Notably, the presence of specific substituents on the pyrazolo[1,5-a]pyrimidine core influenced their efficacy and selectivity for the ATP synthase target .

Anticancer Properties

The anticancer potential of pyrazolo[1,5-a]pyrimidines has been extensively explored. For instance, derivatives of this compound have shown antiproliferative activity against various cancer cell lines. A study highlighted that specific modifications to the pyrazolo[1,5-a]pyrimidine scaffold could enhance its potency against cancer cells by targeting key signaling pathways involved in cell proliferation and survival .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in critical cellular processes. For example, it has been reported to inhibit kinases that play roles in cancer progression .
  • Targeting Signaling Pathways : The compound influences various signaling pathways that regulate cell cycle and apoptosis. By modulating these pathways, it can induce cell death in cancerous cells while sparing normal cells .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

SubstituentEffect on Activity
3-(4-fluorophenyl)Enhanced potency against M.tb
5-alkyl/aryl groupsImproved anticancer activity
7-(2-pyridylmethylamine)Increased selectivity for ATP synthase

These variations demonstrate how chemical modifications can significantly impact the pharmacological profile of the compound .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Inhibition of Mycobacterial Growth : A study demonstrated that specific derivatives exhibited IC50 values in the low micromolar range against M.tb, indicating strong potential for therapeutic use in tuberculosis .
  • Anticancer Efficacy : Research on various analogs showed significant cytotoxic effects on breast and lung cancer cell lines with IC50 values below 10 µM. The study emphasized the importance of specific substitutions on the pyrazolo[1,5-a]pyrimidine scaffold for maximizing efficacy .

Properties

IUPAC Name

7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3/c1-9-8-12(15)18-14(16-9)13(10(2)17-18)11-6-4-3-5-7-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOISBKFSEWNWGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)Cl)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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